1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone
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Overview
Description
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C15H13ClO2. It is a chlorinated aromatic ketone, characterized by the presence of a chlorobenzyl group attached to a phenyl ring via an ether linkage, and an ethanone group attached to the phenyl ring.
Scientific Research Applications
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is not specified in the available literature.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone, and the product is purified through recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(2-((4-Chlorobenzyl)oxy)phenyl)acetic acid.
Reduction: Formation of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((2-Chlorobenzyl)oxy)phenyl)ethanone
- 1-(2-((4-Fluorobenzyl)oxy)phenyl)ethanone
- 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone
Uniqueness
1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is unique due to the specific positioning of the chlorobenzyl group and the ether linkage, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNKBNAEBIMZBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377218 |
Source
|
Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79615-80-8 |
Source
|
Record name | 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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